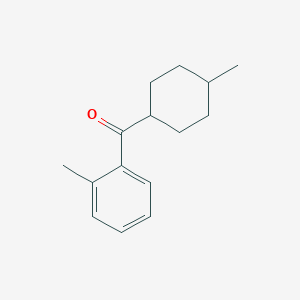
(4-Methylcyclohexyl)(2-methylphenyl)methanone
Descripción general
Descripción
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is an organic compound . It has a chemical formula of C15H20O and a molecular weight of 216.32 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (4-methylcyclohexyl)- (2-methylphenyl)methanone . Its InChI code is InChI=1S/C15H20O/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13H,7-10H2,1-2H3 . The SMILES representation is CC1CCC (CC1)C (=O)C2=CC=CC=C2C .
Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is a liquid . It has a molecular weight of 216.32 . The compound’s storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
Research on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning, provides insights into its toxicity and environmental impact. Approximately 10,000 gallons of a mixture containing crude MCHM were accidentally released into the Elk River in West Virginia in 2014, affecting approximately 300,000 residents. Studies suggest that crude MCHM and its constituents exhibit low to moderate acute and subchronic oral toxicity. It is not a skin sensitizer at plausible human exposures, indicating no allergic response risk. High concentrations can cause skin and eye irritation in rodents, but these chemicals are not mutagenic or predicted to be carcinogenic. The Centers for Disease Control and Prevention recommended a short-term health advisory level of 1 ppm for drinking water, with crude MCHM detectable at concentrations significantly lower than this criterion, suggesting no apparent toxicological risk to humans at 1 ppm in household water (Paustenbach et al., 2015).
Application in Fuel Additives
The research on supported and unsupported H4SiW12O40 explores its use in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive in gasoline. Challenges with environmental impacts and catalyst stability in current processes have spurred the search for new catalysts, with heteropoly acids (HPA) considered prospective alternatives. This review encapsulates the physical chemistry of MTBE synthesis, highlighting the potential of HSiW-based catalysts to improve process efficiency and environmental sustainability (Bielański et al., 2003).
Methanol as a Chemical Marker
A comprehensive literature review on methanol's use as a chemical marker for assessing the condition of solid insulation in power transformers reveals its potential for monitoring cellulosic insulation degradation. Methanol, identified during thermal ageing tests with oil-immersed insulating papers and in transformer field samples, provides a novel approach to evaluating the average degree of polymerization of transformer cellulose winding. This method offers utilities a way to monitor transformer health and potentially extend their operational life (Jalbert et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYZNGYEULLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)
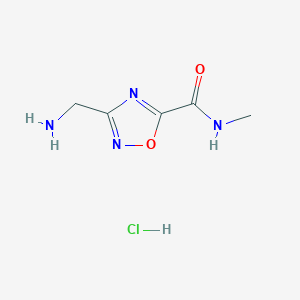

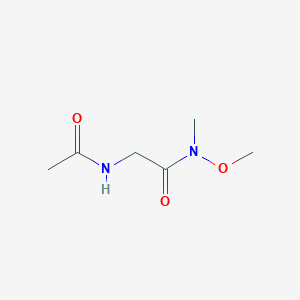
![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
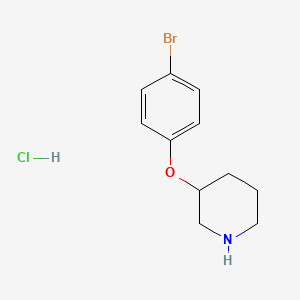
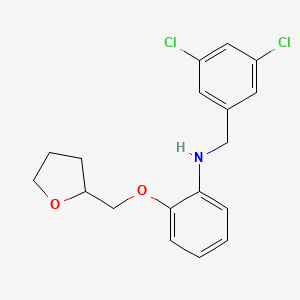
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
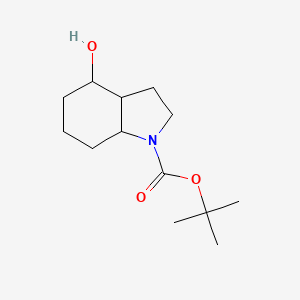
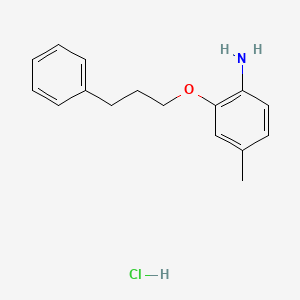

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)